Fexaramine
Overview
Description
Fexaramine is an investigational compound that acts as an agonist of the farnesoid X receptor, which is a bile acid-activated nuclear receptor. This receptor controls bile-acid synthesis, conjugation, and transport, as well as lipid metabolism through actions in the liver and intestine .
Mechanism of Action
Target of Action
Fexaramine is an investigational compound that acts as an agonist of the Farnesoid X receptor (FXR) . FXR is a bile acid-activated nuclear receptor that controls bile-acid synthesis, conjugation, and transport, as well as lipid metabolism through actions in the liver and intestine .
Mode of Action
This compound interacts with its primary target, FXR, by binding to it . This binding activates FXR, which then represses the transcription of the cholesterol 7-alpha-hydroxylase . The first publication about this compound in 2003 showed it has 100-fold greater affinity for FXR than natural compounds .
Biochemical Pathways
The activation of FXR by this compound impacts several biochemical pathways. It regulates cholesterol homeostasis, lipid metabolism, glucose metabolism, and intestinal microorganism . When administered orally to mice, this compound produced selective actions through FXR receptors in the intestines . It stimulated intestinal fibroblast growth factor 15 (FGF15) production and resulted in metabolic improvements .
Result of Action
The activation of FXR by this compound leads to several molecular and cellular effects. It reduces lipid peroxidation and suppresses ferroptotic cell death . In a study in mice, oral this compound stimulated intestinal fibroblast growth factor 15 (FGF15) production and resulted in metabolic improvements . These actions suggest that this compound could potentially be used in the treatment of obesity and metabolic syndrome .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, gut microbiota dysbiosis plays a key role in the development of nonalcoholic fatty liver disease (NAFLD), and the interactions between bile acids and intestinal microbiota are elucidated . This compound, a non-absorbable FXR agonist that remains in the intestine, has shown potential in reducing diet-induced obesity and improving insulin sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fexaramine is one of the earliest synthetic nonsteroidal farnesoid X receptor agonists. The synthetic route involves the formation of a biphenyl structure linked to a cyclohexanecarbonyl group and a dimethylaminophenyl group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet the standards required for investigational compounds .
Chemical Reactions Analysis
Types of Reactions
Fexaramine undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Fexaramine has several scientific research applications, including:
Chemistry: Used as a model compound to study the activation of the farnesoid X receptor.
Biology: Investigated for its role in regulating bile acid synthesis and lipid metabolism.
Medicine: Explored as a potential therapeutic agent for metabolic disorders such as obesity and diabetes.
Industry: Used in the development of new drugs targeting the farnesoid X receptor.
Comparison with Similar Compounds
Fexaramine is compared with other farnesoid X receptor agonists such as obeticholic acid and nidufexor. While all these compounds activate the farnesoid X receptor, this compound is unique in its selective action on intestinal receptors without significant systemic effects. This makes it a promising candidate for treating metabolic disorders with fewer side effects .
List of Similar Compounds
- Obeticholic acid
- Nidufexor
- Tropifexor
- Cilofexor
Properties
IUPAC Name |
methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O3/c1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h7-8,11-22,28H,4-6,9-10,23H2,1-3H3/b21-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQTUNDJHLEFEQ-KGENOOAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)/C=C/C(=O)OC)C(=O)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870369 | |
Record name | Fexaramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
574013-66-4 | |
Record name | Methyl (2E)-3-[3-[(cyclohexylcarbonyl)[[4′-(dimethylamino)[1,1′-biphenyl]-4-yl]methyl]amino]phenyl]-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=574013-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fexaramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0574013664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fexaramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02545 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fexaramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FEXARAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTG9GFA65U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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